(1R,2R)-2-morpholinocyclopentan-1-amine
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Overview
Description
(1R,2R)-2-morpholinocyclopentan-1-amine is a chiral amine compound that features a morpholine ring attached to a cyclopentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-morpholinocyclopentan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with morpholine in the presence of a reducing agent to form the desired amine. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions ensures consistency and cost-effectiveness in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-morpholinocyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine or cyclopentane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various substituted morpholine derivatives, cyclopentane derivatives, and other functionalized amines. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-2-morpholinocyclopentan-1-amine is used as a chiral building block for the synthesis of enantiomerically pure compounds. Its unique structure allows for the creation of complex molecules with specific stereochemistry .
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions. Its ability to interact with various biological targets makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific receptors or enzymes involved in disease pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of (1R,2R)-2-morpholinocyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R,2R)-2-morpholinocyclopentan-1-amine include:
- (1R,2R)-1,2-diaminocyclohexane
- (1R,2R)-1,2-diphenylethane-1,2-diamine
- (1R,2R)-1,2-cyclohexanedimethanol disulfonate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a morpholine ring and a cyclopentane backbone. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H18N2O |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(1R,2R)-2-morpholin-4-ylcyclopentan-1-amine |
InChI |
InChI=1S/C9H18N2O/c10-8-2-1-3-9(8)11-4-6-12-7-5-11/h8-9H,1-7,10H2/t8-,9-/m1/s1 |
InChI Key |
FBNNRVHRAAGBMX-RKDXNWHRSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N2CCOCC2)N |
Canonical SMILES |
C1CC(C(C1)N2CCOCC2)N |
Origin of Product |
United States |
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